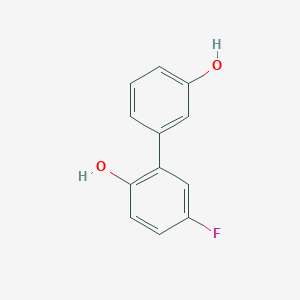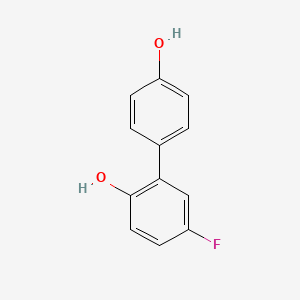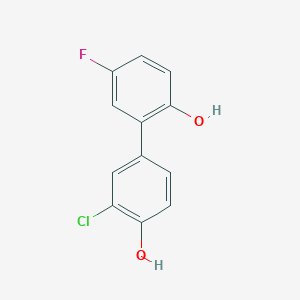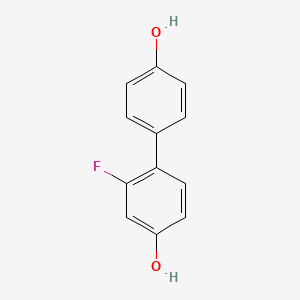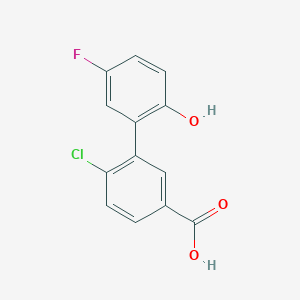
4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95%
Descripción general
Descripción
4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% (4-FCFP) is a fluorinated phenol, which is a type of aromatic organic compound. It is a colorless solid with a molecular weight of 207.12 g/mol. 4-FCFP is a versatile reagent for organic synthesis, and has a variety of applications in the fields of biochemistry, pharmacology and medicinal chemistry. 4-FCFP is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In addition, 4-FCFP is used in the synthesis of a variety of fluorinated compounds, which are important in many areas of research.
Aplicaciones Científicas De Investigación
4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% has a variety of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In pharmacology, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In medicinal chemistry, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds.
Mecanismo De Acción
4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is an aromatic compound, and its mechanism of action is based on the interaction of the fluorine atom with the aromatic ring. The fluorine atom is electron-withdrawing, and thus it reduces the electron density of the aromatic ring. This results in a decrease in the reactivity of the aromatic ring, which affects the reactivity of compounds that interact with the aromatic ring.
Biochemical and Physiological Effects
4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% has antioxidant properties, and can scavenge reactive oxygen species. In addition, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% has been shown to possess anti-inflammatory and anti-cancer activity. In addition, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% has been shown to have an inhibitory effect on the growth of bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. One advantage is that 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is a relatively inexpensive reagent, and is readily available. In addition, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is relatively stable, and can be stored for long periods of time. Furthermore, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is a versatile reagent, and can be used in a variety of reactions.
However, there are also some limitations to the use of 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% in laboratory experiments. One limitation is that 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is a relatively reactive compound, and can react with other compounds in the reaction mixture. In addition, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is a toxic compound, and should be handled with care.
Direcciones Futuras
The use of 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% in research is expected to continue to increase in the future. In particular, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is expected to be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In addition, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is expected to be used in the synthesis of a variety of fluorinated compounds, which are important in many areas of research. Finally, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is expected to be used in the development of new therapeutic agents, as well as in the development of new diagnostic and imaging agents.
Métodos De Síntesis
4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of o-fluorobenzaldehyde with 4-chlorobenzoyl chloride in the presence of triethylamine. This reaction yields 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% in high yields. Other methods for the synthesis of 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% include the reaction of o-fluorobenzaldehyde with ethyl chloroformate, the reaction of o-fluorobenzaldehyde with 4-chlorobenzoic acid, and the reaction of o-fluorobenzaldehyde with 4-chlorobenzaldehyde.
Propiedades
IUPAC Name |
4-fluoro-3-(2-fluoro-4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-11-4-1-7(13(17)18)5-10(11)9-3-2-8(16)6-12(9)15/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEHHPQEZRUWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680798 | |
| Record name | 2',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol | |
CAS RN |
1225946-26-8 | |
| Record name | 2',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





